molecular formula C20H14N2O6S B2647843 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 877636-91-4

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2647843
CAS No.: 877636-91-4
M. Wt: 410.4
InChI Key: JKLOWASJIVYLOG-HWKANZROSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a pyran ring, a pyrimidinylsulfanyl group, and a benzodioxolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidinylsulfanyl group and the benzodioxolyl group. Common reagents used in these reactions include sulfur-containing compounds, pyrimidine derivatives, and benzodioxole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c23-15-9-14(11-29-20-21-6-1-7-22-20)25-10-18(15)28-19(24)5-3-13-2-4-16-17(8-13)27-12-26-16/h1-10H,11-12H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOWASJIVYLOG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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